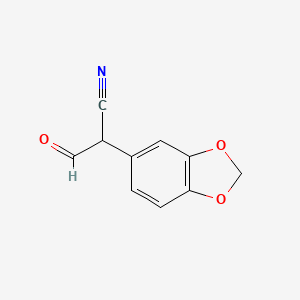
2-(1,3-Benzodioxol-5-yl)-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzodioxol-5-yl)-3-oxopropanenitrile is an organic compound characterized by the presence of a benzodioxole ring attached to a nitrile group through a propanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-3-oxopropanenitrile typically involves the condensation of 1,3-benzodioxole with acetonitrile in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening techniques can also aid in identifying the most effective catalysts and reaction conditions for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
2-(1,3-Benzodioxol-5-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may modulate enzyme activity or interact with cellular receptors to exert its effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole ring but differs in the side chain structure.
N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide: Another structurally related compound with potential biological activities.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its nitrile group, in particular, allows for versatile chemical transformations that are not possible with some of its analogs.
Propriétés
Numéro CAS |
24966-31-2 |
|---|---|
Formule moléculaire |
C10H7NO3 |
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-5-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H7NO3/c11-4-8(5-12)7-1-2-9-10(3-7)14-6-13-9/h1-3,5,8H,6H2 |
Clé InChI |
NSSRXTKVJVFBGK-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(C=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine](/img/structure/B14703775.png)

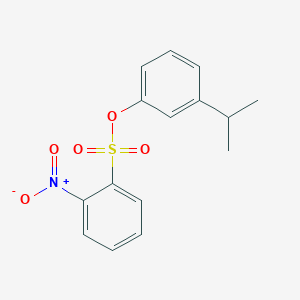
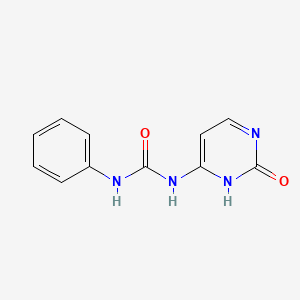


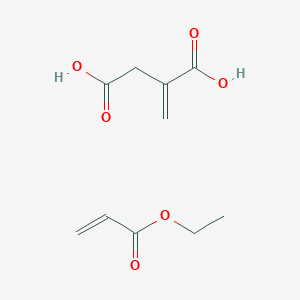

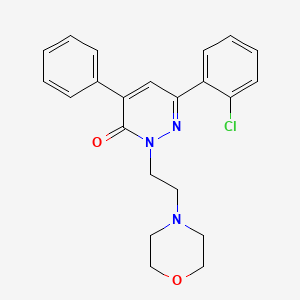
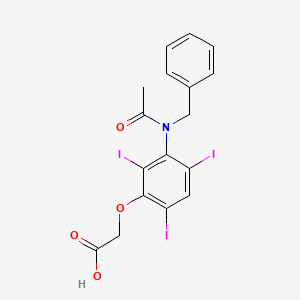

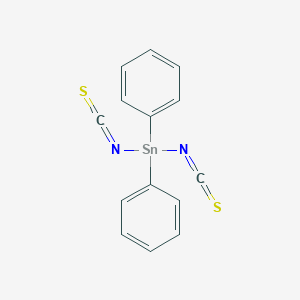
![6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14703861.png)

